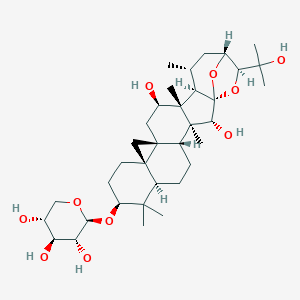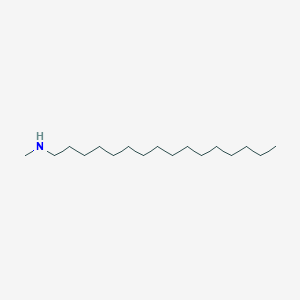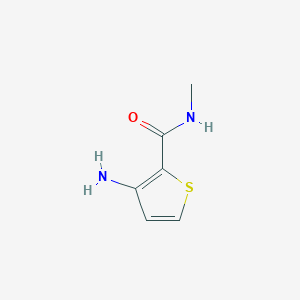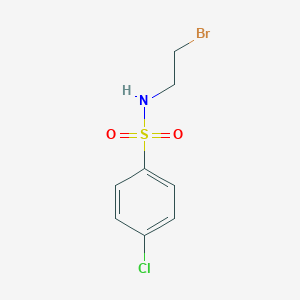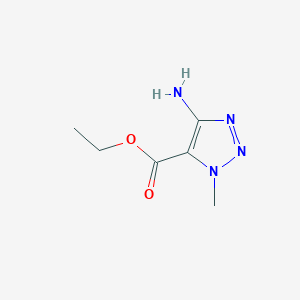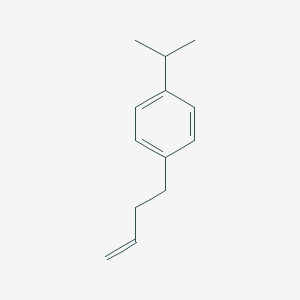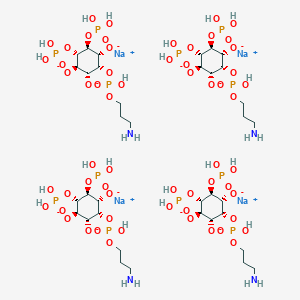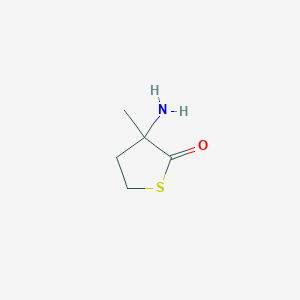
3-Amino-3-methylthiolan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-3-methylthiolan-2-one (AMT) is a sulfur-containing heterocyclic compound that has a strong odor of cooked cabbage or onion. It is a volatile organic compound and is known to be a potent odorant in various foods, such as cooked meat, coffee, and beer. In recent years, AMT has gained attention in the scientific community due to its potential applications in various fields, including food science, environmental science, and biomedical research.
作用機序
The mechanism of action of 3-Amino-3-methylthiolan-2-one is not fully understood. However, it is known to interact with olfactory receptors in the nasal cavity, leading to the perception of its strong odor. In addition, this compound has been found to modulate the activity of various enzymes and receptors in the body, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases, such as cancer and cardiovascular diseases. In addition, this compound has been found to modulate the activity of various neurotransmitters, leading to its potential use in the treatment of neurological disorders, such as depression and anxiety.
実験室実験の利点と制限
3-Amino-3-methylthiolan-2-one has several advantages for use in lab experiments. It is a stable compound and can be easily synthesized or isolated from natural sources. It is also a potent odorant, making it a useful tool for studying olfactory receptors and their interactions with other compounds. However, this compound has some limitations, such as its strong odor, which can interfere with other experiments, and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on 3-Amino-3-methylthiolan-2-one. One potential area of research is the development of this compound-based drugs for the treatment of various diseases. Another area of research is the use of this compound as a biomarker for the quality of cooked meat and other food products. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other compounds in the body.
合成法
3-Amino-3-methylthiolan-2-one can be synthesized by various methods, including chemical synthesis and microbial synthesis. Chemical synthesis involves the reaction of 3-methylthio-2-butanone with ammonia, followed by the reduction of the resulting imine with sodium borohydride. Microbial synthesis involves the use of microorganisms, such as bacteria and fungi, to produce this compound through metabolic pathways.
科学的研究の応用
3-Amino-3-methylthiolan-2-one has been extensively studied for its potential applications in various fields. In food science, it is used as a flavoring agent and as a marker for the quality of cooked meat. In environmental science, it is used as an indicator of air pollution and as a tracer for atmospheric transport. In biomedical research, this compound has been found to have various physiological and biochemical effects, making it a potential candidate for drug development.
特性
CAS番号 |
156574-58-2 |
|---|---|
分子式 |
C5H9NOS |
分子量 |
131.2 g/mol |
IUPAC名 |
3-amino-3-methylthiolan-2-one |
InChI |
InChI=1S/C5H9NOS/c1-5(6)2-3-8-4(5)7/h2-3,6H2,1H3 |
InChIキー |
SHPOQDAVWJDBGS-UHFFFAOYSA-N |
SMILES |
CC1(CCSC1=O)N |
正規SMILES |
CC1(CCSC1=O)N |
同義語 |
alpha-methylhomocysteine thiolactone GL 2 GL-2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5,6-Dihydro-3-(methylamino)-2H-1,4-thiazin-2-one O-[[5-[(Dimethylamino)methyl]-2-furanyl]methyl]oxime](/img/structure/B136278.png)
